molecular formula C27H26N2O2 B7715445 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No. B7715445
M. Wt: 410.5 g/mol
InChI Key: BTZRNJOYHBNYCM-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood. However, it has been reported to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide exhibits cytotoxicity against various cancer cell lines such as MCF-7, HepG2, and A549. It has also been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In vivo studies have shown that this compound has antitumor activity in mouse models of breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its relatively simple synthesis method. It is also a small molecule that can easily penetrate cell membranes and interact with intracellular targets. However, one of the limitations of this compound is its cytotoxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide. One direction is to explore its potential applications in other fields such as material science and nanotechnology. Another direction is to investigate its mechanism of action in more detail and identify its molecular targets. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-hydroxy-3-aminomethylquinoline with tert-butyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been evaluated for its anticancer, antitumor, and antimicrobial activities. In biochemistry, it has been studied for its interaction with proteins and enzymes. In material science, it has been explored for its potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

4-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-27(2,3)22-15-13-19(14-16-22)26(31)29(23-10-5-4-6-11-23)18-21-17-20-9-7-8-12-24(20)28-25(21)30/h4-17H,18H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZRNJOYHBNYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide

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